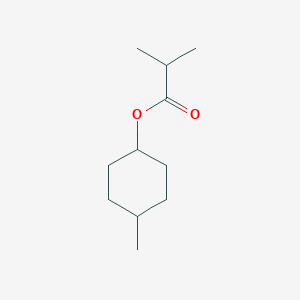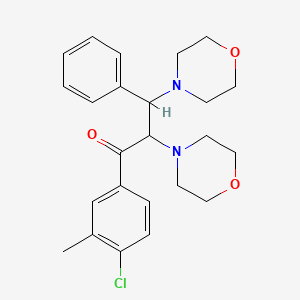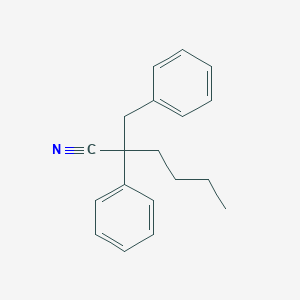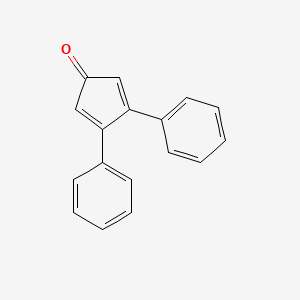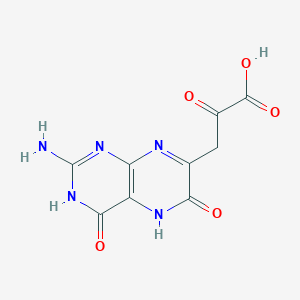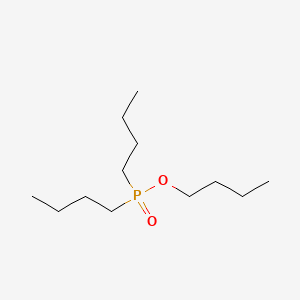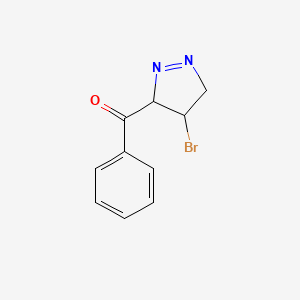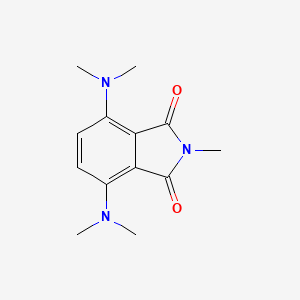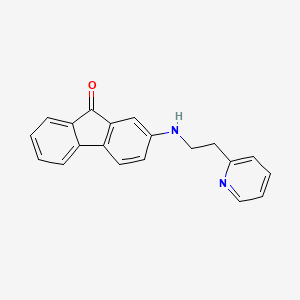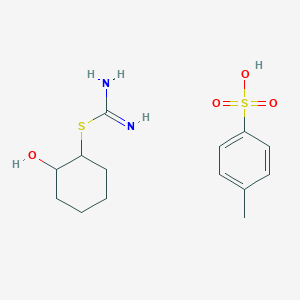
(2-hydroxycyclohexyl) carbamimidothioate;4-methylbenzenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-hydroxycyclohexyl) carbamimidothioate;4-methylbenzenesulfonic acid is a chemical compound with a complex structure that includes both a cyclohexyl group and a sulfonic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-hydroxycyclohexyl) carbamimidothioate;4-methylbenzenesulfonic acid typically involves multiple steps. One common method includes the reaction of cyclohexanone with thiourea to form the carbamimidothioate group. This intermediate is then reacted with 4-methylbenzenesulfonic acid under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization or chromatography to isolate the desired compound.
化学反応の分析
Types of Reactions
(2-hydroxycyclohexyl) carbamimidothioate;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfonates or sulfinates. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
(2-hydroxycyclohexyl) carbamimidothioate;4-methylbenzenesulfonic acid has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: The compound can be used in the development of new materials, catalysts, or chemical processes.
作用機序
The mechanism of action of (2-hydroxycyclohexyl) carbamimidothioate;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds to (2-hydroxycyclohexyl) carbamimidothioate;4-methylbenzenesulfonic acid include other carbamimidothioates and sulfonic acid derivatives. Examples include:
- (2-hydroxycyclohexyl) carbamimidothioate
- 4-methylbenzenesulfonic acid
- Other cyclohexyl carbamimidothioates
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications and research studies.
特性
CAS番号 |
5402-50-6 |
|---|---|
分子式 |
C14H22N2O4S2 |
分子量 |
346.5 g/mol |
IUPAC名 |
(2-hydroxycyclohexyl) carbamimidothioate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H14N2OS.C7H8O3S/c8-7(9)11-6-4-2-1-3-5(6)10;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,10H,1-4H2,(H3,8,9);2-5H,1H3,(H,8,9,10) |
InChIキー |
SLZZMNRCXUDTJQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(C(C1)O)SC(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


